![molecular formula C5H14Cl2N2 B2633763 Cyclopentane-1,2-diamine dihydrochloride CAS No. 121187-63-1](/img/structure/B2633763.png)
Cyclopentane-1,2-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentane-1,2-diamine dihydrochloride is a chemical compound with the CAS Number: 121187-63-1 . It has a molecular weight of 173.08 . It is a powder that is stored at a temperature of 4 degrees Celsius . It has been used as a prodrug of 1-amino-cyclopentane-2,5-dione (ACPD) and has shown pharmacokinetic properties similar to ACPD .
Molecular Structure Analysis
The InChI code for cyclopentane-1,2-diamine dihydrochloride is 1S/C5H12N2.2ClH/c6-4-2-1-3-5(4)7;;/h4-5H,1-3,6-7H2;2*1H . More detailed molecular structure analysis can be found on ChemSpider .Physical And Chemical Properties Analysis
Cyclopentane-1,2-diamine dihydrochloride is a powder with a melting point of 217-218 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Diastereoselective Synthesis
Cyclopentane-1,2-diamine dihydrochloride is used in the diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives . This process involves organophotoredox-catalyzed [3 + 2] cycloadditions . The transformation leads to diverse cis-cyclopentane-1,2-diamine derivatives via a dual catalyst system Eosin Y and Binol-derived phosphoric acid with Et3N as an additive .
Synthesis of Ligands and Receptors
Trans-cyclopentane-1,2-diamine, a variant of cyclopentane-1,2-diamine, has been used for the synthesis of ligands and receptors . Despite its early description, trans-cyclopentane-1,2-diamine has been underestimated historically due to its non-commercial availability, extreme instability, and complexity of the classical reported syntheses .
Bio-based Synthesis
Cyclopentane-1,2-diamine dihydrochloride can be synthesized from hemicellulosic feedstock . This novel and green route for the synthesis of cyclopentane-1,3-diamine (CPDA) is established in this work .
Polyurethane Synthesis
Monomer 5, derived using γ-valerolactone (GVL), was successfully applied in the synthesis of polyurethanes . This application of cyclopentane-1,2-diamine dihydrochloride in the synthesis of polyurethanes represents a significant advancement in the field of polymer chemistry .
Safety And Hazards
properties
IUPAC Name |
cyclopentane-1,2-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c6-4-2-1-3-5(4)7;;/h4-5H,1-3,6-7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCLGIZICFQJBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentane-1,2-diamine dihydrochloride | |
CAS RN |
121187-63-1 |
Source
|
Record name | cyclopentane-1,2-diamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.